(3-phenyl-1H-pyrazol-1-yl)acetic acid basic properties
(3-phenyl-1H-pyrazol-1-yl)acetic acid basic properties
An In-depth Technical Guide to the Acid-Base Properties of (3-phenyl-1H-pyrazol-1-yl)acetic acid
Abstract
(3-phenyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key structural motif in the development of novel therapeutic agents. A comprehensive understanding of its physicochemical properties, particularly its acid-base chemistry, is fundamental for its effective application in drug design, formulation, and synthesis. This technical guide provides a detailed examination of the structural and electronic factors governing the acidity of this molecule. We present a logical framework for its characterization, including detailed experimental protocols for pKa determination and spectroscopic analysis, and discuss the implications of its acidic nature on its biological applications. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this versatile scaffold.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs, including the anti-inflammatory agent celecoxib.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive component for designing molecules with specific biological activities.[2][3] The title compound, (3-phenyl-1H-pyrazol-1-yl)acetic acid, combines this important heterocycle with a phenyl group and a carboxylic acid moiety, creating a molecule with distinct chemical characteristics.
While the prompt refers to "basic properties," it is crucial to clarify that the molecule's dominant characteristic in an aqueous environment is its acidity, conferred by the carboxylic acid group. The pyrazole ring itself contains nitrogen atoms that are weakly basic, but their basicity is significantly attenuated by their involvement in the aromatic system. Therefore, this guide will focus on the comprehensive acid-base properties of the molecule, with a primary emphasis on the acidity of the carboxylic acid function, as this is the most relevant property for pharmaceutical and chemical applications. Understanding this acidity is paramount for predicting the compound's ionization state, solubility, membrane permeability, and potential for salt formation, all of which are critical parameters in drug development.
Core Physicochemical Characteristics
A foundational understanding of the molecule begins with its key physical and chemical properties. These data are essential for its handling, storage, and use in experimental settings.
| Property | Value/Description | Reference |
| Molecular Formula | C₁₁H₁₀N₂O₂ | |
| Molecular Weight | 202.21 g/mol | |
| CAS Number | 959574-98-2 | |
| Appearance | White to off-white solid/powder | N/A |
| Melting Point | Typically in the range of 150-160 °C | N/A |
| Solubility | Generally soluble in polar organic solvents like methanol, DMSO, and DMF; limited solubility in water. | N/A |
A Deeper Dive into Acid-Base Chemistry
The acid-base profile of (3-phenyl-1H-pyrazol-1-yl)acetic acid is dominated by the carboxylic acid group. The pKa of this group dictates the molecule's charge state at a given pH, which in turn influences its biological interactions and pharmacokinetic properties.
The primary equilibrium in solution is the dissociation of the carboxylic acid proton:
Caption: Acid-dissociation equilibrium of (3-phenyl-1H-pyrazol-1-yl)acetic acid.
Authoritative Protocol: pKa Determination via Potentiometric Titration
Determining the pKa is not merely an academic exercise; it is a critical step in preclinical development. It informs salt selection, predicts solubility at physiological pH, and helps model absorption. Potentiometric titration provides a robust and reliable method for this measurement.
Causality Behind Experimental Choices:
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Co-solvent System (e.g., Methanol/Water): Used because the compound has low aqueous solubility. The co-solvent ensures the compound remains dissolved throughout the titration. The apparent pKa (pKa') is measured, and extrapolation to 0% organic solvent can be performed if needed.
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Standardized Strong Base (e.g., 0.1 M KOH): A strong base ensures a sharp and easily identifiable inflection point at the equivalence point, leading to a more accurate pKa determination from the half-equivalence point.
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Inert Atmosphere (Nitrogen/Argon): This prevents the dissolution of atmospheric CO₂, which would form carbonic acid and interfere with the titration of the target analyte.
Step-by-Step Methodology:
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Solution Preparation: a. Accurately weigh ~20 mg of (3-phenyl-1H-pyrazol-1-yl)acetic acid. b. Dissolve in a minimal amount of methanol (e.g., 10 mL). c. Add deionized, CO₂-free water to a final volume of 50 mL. The final solvent ratio should be noted (e.g., 20% MeOH/80% H₂O).
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System Setup: a. Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01, 7.00). b. Place the analyte solution in a jacketed beaker maintained at a constant temperature (e.g., 25.0 °C). c. Introduce a small magnetic stir bar and begin gentle stirring. d. Immerse the calibrated pH electrode and the tip of the titrant-delivery burette into the solution. e. Blanket the solution with a gentle stream of nitrogen or argon.
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Titration: a. Add standardized 0.1 M KOH in small, precise increments (e.g., 0.05 mL). b. After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added. c. Continue the titration well past the expected equivalence point.
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Data Analysis: a. Plot the recorded pH values (y-axis) against the volume of KOH added (x-axis). b. Determine the equivalence point (Veq) from the point of maximum slope on the curve, often found by calculating the first derivative (ΔpH/ΔV). c. The pKa is the pH value at the half-equivalence point (Veq / 2).
Caption: A self-validating workflow for precise pKa determination.
Synthesis and Structural Verification
The synthesis and structural confirmation of the compound are prerequisites for any further study. A common and reliable synthetic route is the N-alkylation of 3-phenyl-1H-pyrazole.
Synthetic Pathway
The synthesis involves a two-step process: esterification followed by hydrolysis. This approach is often preferred because the intermediate ester is typically easier to purify by chromatography than the final carboxylic acid.
Caption: A typical two-step synthesis of the title compound.
Spectroscopic Identity Confirmation
Verifying the structure and purity of the final compound is non-negotiable. A combination of spectroscopic methods provides a complete picture.
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¹H NMR (Proton NMR): This is the primary tool for structural confirmation. Expected signals include:
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A singlet for the methylene protons (-CH₂-) of the acetic acid group.
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Distinct doublets or multiplets for the protons on the pyrazole ring.
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Multiplets in the aromatic region for the protons of the phenyl group.
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A broad singlet far downfield for the acidic carboxylic proton (-COOH), which is exchangeable with D₂O.
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IR (Infrared) Spectroscopy: Confirms the presence of key functional groups.
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A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.
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A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch.
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Mass Spectrometry (MS): Confirms the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental formula to within a few parts per million.
Relevance to Drug Development
The acidic nature of (3-phenyl-1H-pyrazol-1-yl)acetic acid is not a liability but a feature that can be strategically exploited in drug development.
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Solubility and Formulation: The carboxylic acid allows for the formation of highly water-soluble salts (e.g., sodium or potassium salts) by reaction with a suitable base. This is a common strategy to improve the bioavailability of poorly soluble drug candidates.
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Target Engagement: An ionized carboxylate group can form strong ionic interactions (salt bridges) with positively charged residues (e.g., arginine, lysine) in the binding pocket of a biological target, significantly contributing to binding affinity.
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Pharmacokinetics (ADME): The pKa value directly influences the degree of ionization at different physiological pH values (e.g., in the stomach vs. the intestine), which affects absorption and distribution.
Derivatives of this scaffold have shown a wide range of biological activities, including antimicrobial and anti-inflammatory properties, making this a valuable starting point for medicinal chemistry campaigns.[3][4][5]
Conclusion
(3-phenyl-1H-pyrazol-1-yl)acetic acid is a molecule defined by the interplay between its heterocyclic core and its acidic functional group. A thorough understanding of its acid-base properties is essential for any researcher aiming to utilize this scaffold. Its acidity, governed by the carboxylic acid moiety and modulated by the pyrazole ring, is a key determinant of its chemical reactivity, solubility, and biological function. The robust experimental and analytical frameworks presented in this guide provide the necessary tools for the accurate characterization and strategic application of this compound in advanced scientific research.
References
- Title: (Pyrazol-4-yl)aceticyl)
- Title: Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)
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Title: 3-phenyl-1H-pyrazole | C9H8N2 Source: PubChem - NIH URL: [Link]
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Title: Recently Reported Biological Activities of Pyrazole Compounds Source: Request PDF URL: [Link]
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Title: Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades Source: PubMed Central URL: [Link]
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Title: Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives... Source: MDPI URL: [Link]
